molecular formula C13H16ClFN2O B2519476 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one CAS No. 251638-88-7

3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No. B2519476
CAS RN: 251638-88-7
M. Wt: 270.73
InChI Key: QTWXBWQEFJCDAY-UHFFFAOYSA-N
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Description

“3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one” is a chemical compound that has been used in the synthesis of various pharmaceuticals . It has been incorporated into distinct chemotypes that have shown the ability to establish profitable contact with the catalytic site of certain enzymes .


Synthesis Analysis

This compound has been synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . The presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the inhibition in these new chemotypes .

Future Directions

The future directions for this compound involve leveraging the 3-chloro-4-fluorophenyl motif to identify inhibitors of certain enzymes . The development of these inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .

properties

IUPAC Name

3-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c14-6-5-13(18)17-9-7-16(8-10-17)12-3-1-11(15)2-4-12/h1-4H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWXBWQEFJCDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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